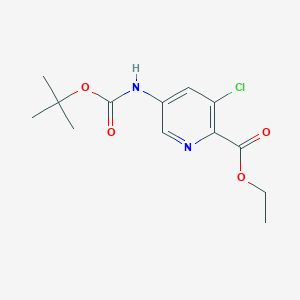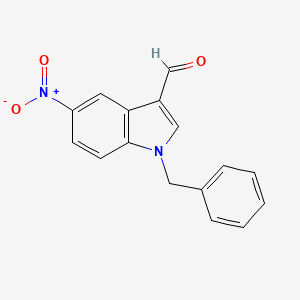
(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine
Vue d'ensemble
Description
(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research on the synthesis of similar piperazine compounds, such as (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, involves salification, monosubstitution reactions, and separation by D-tartaric acid. This synthesis process yields an overall yield of 83% and helps characterize the structure of similar piperazine compounds through IR and 1H NMR techniques (Y. Jian, 2011).
- Crystal and Molecular Structure Analysis : The crystal structure of trans-2,5-dimethylpiperazine, a structurally related compound, has been determined using X-ray methods. Understanding the molecular structure of these compounds can provide insights into their chemical properties and potential applications (K. Okamoto et al., 1982).
Pharmacological Research and Applications
- Design and Synthesis for Improved Pharmacokinetic Properties : Derivatives of the 4-fluorobenzyl dimethylpiperazine-indole class, which includes compounds structurally similar to (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine, are designed to maintain biological activity while improving pharmacokinetic properties (Xuefei Tan et al., 2010).
Biological and Biochemical Studies
- Bioaffinity Screening and Biological Characterization : The use of electrochemical reaction cells with continuous-flow bioaffinity assays and parallel LC-HR-MS is demonstrated in the study of p38α mitogen-activated protein kinase inhibitors, a category that includes compounds like (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine. This approach provides insights into the formation, identification, and biological characterization of these compounds (D. Falck et al., 2012).
Potential Medical and Therapeutic Applications
- Investigating CCR1 Antagonists for Inflammatory Diseases : 1-Acyl-4-benzyl-2,5-dimethylpiperazine derivatives, similar in structure to (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine, are studied as CCR1 antagonists for treating inflammatory diseases. These compounds demonstrate good receptor affinity and favorable pharmacokinetic properties (P. Norman, 2006).
Materials Science Applications
- Medical Implant Applications : Piperazine copolymers, including those related to (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine, have been investigated for medical implant applications, particularly in the context of cornea replacement. These studies involve assessing thermal stability, stability toward UV and visible radiation, and blood coagulation tests (S. D. Bruck, 1969).
Propriétés
IUPAC Name |
(2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-8-16(11(2)7-15-10)9-12-3-5-13(14)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFLVEICKAOIRL-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477777 | |
| Record name | (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine | |
CAS RN |
364066-92-2 | |
| Record name | (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)






